1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-2-25-18-6-4-3-5-16(18)21-19(23)20-13-17(15-7-12-26-14-15)22-8-10-24-11-9-22/h3-7,12,14,17H,2,8-11,13H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSAYCFFMSUZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can be synthesized through a multi-step process involving the following key steps:
Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-ethoxyphenyl intermediate. This can be achieved by reacting 2-ethoxyphenol with an appropriate halogenating agent, such as thionyl chloride, to form 2-ethoxyphenyl chloride.
Introduction of the Morpholino Group: The next step involves the introduction of the morpholino group. This can be done by reacting the 2-ethoxyphenyl chloride with morpholine in the presence of a base, such as triethylamine, to form 2-ethoxyphenylmorpholine.
Formation of the Thiophenyl Intermediate: The thiophenyl group can be introduced by reacting thiophene with an appropriate halogenating agent, such as bromine, to form 3-bromothiophene.
Coupling Reaction: The final step involves the coupling of the 2-ethoxyphenylmorpholine intermediate with the 3-bromothiophene intermediate in the presence of a coupling agent, such as palladium acetate, to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the urea moiety, leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its medicinal properties, particularly as a potential drug candidate. Its structural components suggest various mechanisms of action that can be exploited for therapeutic purposes.
Table 1: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Inhibits tumor cell proliferation and induces apoptosis. |
| Anti-inflammatory Effects | Modulates immune response and reduces cytokine levels. |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress. |
Anticancer Activity
Research indicates that derivatives of this compound can exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines.
Table 2: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction | |
| HeLa | 8.0 | Cell cycle arrest | |
| A549 | 15.0 | Inhibition of EGFR |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
Case Study: Anti-inflammatory Mechanism
In murine models, treatment with this compound resulted in a significant reduction in inflammation markers, indicating its efficacy as an anti-inflammatory agent.
Neuroprotective Properties
Recent studies have suggested that this compound may also possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. It appears to protect neuronal cells from oxidative stress and apoptosis.
Table 3: Neuroprotective Activity Findings
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| SH-SY5Y neurons | Reduced oxidative stress markers | |
| Mouse model | Improved cognitive function |
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Differences:
- Substituent Effects :
Biological Activity
1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Synthesis
The compound can be synthesized through a multi-step process involving the following key steps:
- Formation of Ethoxyphenyl Intermediate : Reacting 2-ethoxyphenol with a halogenating agent, such as thionyl chloride, yields 2-ethoxyphenyl chloride.
- Introduction of Morpholino Group : The 2-ethoxyphenyl chloride is then reacted with morpholine in the presence of a base (e.g., triethylamine) to form the morpholino derivative.
- Formation of Thiophenyl Intermediate : Thiophene is reacted with a halogenating agent (e.g., bromine) to produce 3-bromothiophene.
- Coupling Reaction : Finally, the morpholino derivative is coupled with the thiophenyl intermediate using a coupling agent like palladium acetate to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound has been shown to modulate enzyme activity and influence cellular processes, particularly through binding to certain receptors and enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including urease, which is crucial for nitrogen metabolism in pathogens. Inhibitory studies reveal that derivatives containing morpholine and thiophene rings demonstrate significant urease inhibition, with IC50 values ranging from 3.80 µM to 22.31 µM compared to standard inhibitors like thiourea .
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications across various fields:
- Anticancer Activity : Research indicates that thiourea derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The urea moiety plays a critical role in enhancing these effects through hydrogen bonding interactions with target proteins .
- Antimicrobial Properties : The compound's structure allows it to interact with bacterial enzymes, leading to antimicrobial activity. Studies have shown that related compounds possess broad-spectrum activity against both gram-positive and gram-negative bacteria .
- Anti-inflammatory Effects : Preliminary findings suggest that the compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Case Studies
Several case studies illustrate the biological efficacy of compounds related to this compound:
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Khan et al., 2010 | Morpholine-thiophene hybrid | Urease inhibition | 4.94 µM |
| Bektaş et al., 2017 | Thiosemicarbazone derivatives | Antimicrobial | Varies |
| Islam et al., 2023 | Urea derivatives | Anticancer | 16.23 µM |
Q & A
Q. Key Optimization Parameters :
- Temperature : Low temperatures (e.g., 0–10°C) reduce side reactions during urea formation.
- Catalysts : Triethylamine or DMAP accelerates coupling efficiency .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
Validation involves:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the ethoxyphenyl (δ 6.8–7.2 ppm) and thiophene (δ 7.3–7.5 ppm) groups .
- ¹³C NMR : Confirms carbonyl (C=O, δ 155–160 ppm) and morpholine carbons (δ 45–55 ppm) .
- Mass Spectrometry (MS) :
- High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 430.18) .
- Computational Modeling :
- DFT calculations (B3LYP/6-31G*) predict bond angles/energies and compare with crystallographic data (if available) .
Q. Table 1: Key Spectral Data
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Ethoxyphenyl | 6.8–7.2 (m) | 115–125 |
| Thiophene | 7.3–7.5 (d) | 130–135 |
| Urea Carbonyl | - | 155–160 |
Advanced Research Questions
How can researchers resolve contradictions in bioactivity data across different studies?
Discrepancies often arise from:
- Variability in Assay Conditions :
- pH-dependent solubility (e.g., reduced activity at pH >7 due to deprotonation of the urea group) .
- Serum protein binding in cell-based assays may lower effective concentrations .
- Stereochemical Purity :
- Chiral impurities from incomplete resolution during synthesis (e.g., morpholine configuration) alter target binding .
Methodological Solutions : - Standardize assays using LC-MS quantification of compound concentration in media.
- Employ chiral HPLC to confirm enantiomeric purity (>99% ee) .
- Chiral impurities from incomplete resolution during synthesis (e.g., morpholine configuration) alter target binding .
What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
Q. Key Modifications :
- Morpholine Substitution :
- Replacing morpholine with piperazine increases solubility but may reduce kinase inhibition .
- Thiophene Functionalization :
- Adding electron-withdrawing groups (e.g., -NO₂) enhances electrophilicity for covalent target binding .
- Ethoxy Group Position :
- Para-ethoxy analogs show 3x higher potency in receptor binding assays vs. ortho isomers .
Q. Table 2: SAR Trends
| Modification | Bioactivity Change | Mechanism Insight |
|---|---|---|
| Morpholine → Piperazine | Solubility ↑, IC₅₀ ↓ | Reduced H-bonding with targets |
| Thiophene-3-yl → Thiophene-2-yl | Activity ↓ 50% | Altered π-π stacking in binding pockets |
How can in silico methods elucidate the compound’s mechanism of action?
- Molecular Docking :
- AutoDock Vina predicts binding to kinase ATP pockets (e.g., CDK2, ΔG = −9.2 kcal/mol) .
- Molecular Dynamics (MD) Simulations :
- 100-ns simulations reveal stable hydrogen bonds between the urea carbonyl and kinase hinge residues (e.g., Glu81) .
- Pharmacophore Modeling :
- Identifies critical features: aromatic rings for hydrophobic pockets, urea for H-bonding .
Q. Validation :
- Compare computational predictions with mutagenesis studies (e.g., Glu81Ala mutation reduces activity 10-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
